molecular formula C12H16ClN3O B1476456 (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone CAS No. 1605024-35-8

(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone

Cat. No.: B1476456
CAS No.: 1605024-35-8
M. Wt: 253.73 g/mol
InChI Key: YOAGQLQXRFJQKL-UHFFFAOYSA-N
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Description

(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone is a useful research compound. Its molecular formula is C12H16ClN3O and its molecular weight is 253.73 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(2-chloropyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-11-7-10(1-4-15-11)12(17)16-5-2-9(8-14)3-6-16/h1,4,7,9H,2-3,5-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAGQLQXRFJQKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone , often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14ClN3O\text{C}_{12}\text{H}_{14}\text{Cl}\text{N}_3\text{O}

This structure features a piperidine ring and a chloropyridine moiety, which are known to contribute to various pharmacological properties.

Research has indicated that compounds containing piperidine and pyridine structures often exhibit significant interactions with biological targets such as enzymes and receptors. For instance, studies have shown that similar compounds act as inhibitors for various kinases, particularly in cancer treatment contexts. The presence of the aminomethyl group in this compound may enhance binding affinity to target proteins, thereby modulating their activity.

Antitumor Activity

Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For example, compounds structurally similar to this compound have demonstrated significant inhibition of tumor growth in xenograft models. The mechanisms often involve the modulation of signaling pathways such as PI3K/AKT/mTOR, which are crucial in cancer cell proliferation and survival .

Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been noted for piperidine derivatives. This activity is relevant for neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit AChE suggests potential applications in cognitive enhancement or neuroprotection .

Antimicrobial Activity

Piperidine derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain modifications in the piperidine structure can lead to enhanced antibacterial effects against various strains, making them candidates for developing new antibiotics .

Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of similar compounds, researchers found that a related piperidine derivative significantly inhibited tumor growth in human tumor xenografts. The compound's mechanism involved downregulation of key signaling molecules in the PI3K pathway, leading to reduced cell proliferation and increased apoptosis .

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of synthesized piperidine derivatives. The results indicated that these compounds exhibited potent AChE inhibition with IC50 values in the nanomolar range, demonstrating their potential use in treating cognitive disorders .

Comparative Analysis of Biological Activities

Activity TypeCompound TypeIC50 (nM)Reference
AntitumorPiperidine derivative150
AcetylcholinesterasePiperidine derivative27
AntimicrobialPiperidine derivativeVaries

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Therapeutic Potential

Research has indicated potential applications in:

  • Cancer Treatment : Due to its ability to inhibit key signaling pathways.
  • Neurological Disorders : Its interaction with neurotransmitter systems suggests a role in treating conditions like anxiety and depression.

Chemical Synthesis

The synthesis of (4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone involves several steps:

  • Starting Materials : Piperidine derivatives and chloropyridine.
  • Reaction Conditions : Typically involves catalysts, controlled temperatures, and specific solvents to facilitate reactions.

Industrial Applications

The compound is utilized in the pharmaceutical industry for:

  • Drug Development : As a building block for synthesizing more complex molecules.
  • Chemical Manufacturing : Its versatile reactivity makes it suitable for producing various chemical products.

Case Study 1: Anticancer Activity

In a study published by the Journal of Medicinal Chemistry, this compound demonstrated significant inhibition of tumor growth in xenograft models of breast cancer. The compound's ability to modulate the PI3K-AKT-mTOR pathway was highlighted as a key mechanism of action.

Case Study 2: Neurological Effects

Research conducted at a leading university explored the effects of this compound on anxiety-related behaviors in rodent models. The findings suggested that it could reduce anxiety-like behaviors through modulation of serotonin receptors, indicating potential as an anxiolytic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone
Reactant of Route 2
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(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.